Product packaging for 1-Undecanamine, 11-bromo-(Cat. No.:CAS No. 188678-44-6)

1-Undecanamine, 11-bromo-

Cat. No.: B14250170
CAS No.: 188678-44-6
M. Wt: 250.22 g/mol
InChI Key: RZTGTLSOKVXXDE-UHFFFAOYSA-N
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Description

Significance in Modern Organic Synthesis and Materials Science Research

The strategic importance of ω-bromo-α-aminoalkanes, including 1-Undecanamine, 11-bromo-, lies in their ability to act as molecular linchpins, connecting different chemical moieties. In organic synthesis, they are instrumental in creating complex molecules with tailored properties. nih.gov Bromination itself is a critical transformation in organic synthesis, and bromo-organic compounds are widely used for various reactions. nih.gov

In materials science, these compounds are crucial for the surface modification of materials and the synthesis of advanced polymers. For instance, the related compound 11-bromo-1-undecene (B109033) is used to create brominated polyethylene (B3416737) and to prepare anion exchange membranes for fuel cells. sigmaaldrich.com Similarly, 11-bromoundecan-1-thiol has been used to attach alkyl halides to gold surfaces for further functionalization. rsc.org The amine functionality can be used to anchor the molecule to a surface or to initiate polymerization, while the bromo group can be substituted by other functional groups to impart specific properties to the material.

Strategic Utility of Dual Functionality in Molecular Design

The dual functionality of ω-bromo-α-aminoalkanes offers a strategic advantage in molecular design. It allows for sequential or orthogonal chemical transformations, where one functional group can be reacted while the other remains protected or inert, to be reacted in a subsequent step. This controlled reactivity is essential for the synthesis of well-defined macromolecules and complex organic structures.

This strategic utility is exemplified in the synthesis of novel DNA fluorescence probes, where an undecylamino side-chain with a functionalized end-group influences the interaction with DNA. uminho.pt The ability to introduce different functionalities at either end of the long alkyl chain allows for precise tuning of the molecule's properties, such as its binding affinity and mode of interaction with biological targets. This level of control is a key aspect of modern molecular design, which increasingly relies on creating molecules with specific functions and properties. nih.govarxiv.orgrsc.org

Detailed Research Findings

Recent research has highlighted the utility of 1-Undecanamine, 11-bromo- and related compounds in various applications. For example, derivatives of 11-bromoundecanoic acid have been used to synthesize novel betaines with antimicrobial and anti-biofilm activity. researchgate.net In a different application, 11-bromo-1-undecene, a precursor, is utilized in the synthesis of advanced polymer dielectrics. chemicalbook.com The synthesis of thiazolines, a class of heterocyclic compounds, can be achieved using N-(ω-bromoalkyl)dichlorothiophosphoramidates, demonstrating the versatility of the bromoalkyl group in cyclization reactions. organic-chemistry.org

The reactivity of the amino and bromo groups allows for the creation of a wide array of derivatives. The amino group can undergo reactions such as alkylation and amidation, while the bromo group is susceptible to nucleophilic substitution. This enables the introduction of various functional groups, leading to materials with tailored properties.

PropertyValue
Molecular Formula C11H24BrN
Molecular Weight 250.22 g/mol
CAS Number 188678-44-6

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24BrN B14250170 1-Undecanamine, 11-bromo- CAS No. 188678-44-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188678-44-6

Molecular Formula

C11H24BrN

Molecular Weight

250.22 g/mol

IUPAC Name

11-bromoundecan-1-amine

InChI

InChI=1S/C11H24BrN/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11,13H2

InChI Key

RZTGTLSOKVXXDE-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCN)CCCCCBr

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Undecanamine, 11 Bromo Architectures

Convergent and Divergent Synthesis Strategies for ω-Bromo-α-Aminoalkanes

The construction of ω-bromo-α-aminoalkanes like 1-Undecanamine, 11-bromo- can be approached through either convergent or divergent synthetic strategies.

In contrast, a divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to generate a library of structurally related compounds. wikipedia.org In the context of 1-Undecanamine, 11-bromo-, a divergent approach could start from a bifunctional precursor, such as 1,11-undecanedioic acid or 1,11-undecanediol, where the two identical functional groups are sequentially and selectively modified to introduce the amine and bromine moieties. This approach is particularly useful for creating a series of related compounds for screening purposes.

Functional Group Interconversion Routes to Amine and Bromine Moieties

The synthesis of 1-Undecanamine, 11-bromo- heavily relies on the strategic interconversion of functional groups to introduce the desired amine and bromine atoms at the termini of the undecane (B72203) chain. These transformations must be chemoselective to avoid unwanted side reactions.

Amination Protocols for ω-Bromoalkane Precursors

A common strategy for the synthesis of 1-Undecanamine, 11-bromo- involves the introduction of the amino group onto a precursor that already contains the bromo functionality.

11-Bromo-1-undecanol (B108197) is a readily available starting material for the synthesis of 1-Undecanamine, 11-bromo-. sphinxsai.com The synthetic route typically involves the conversion of the hydroxyl group into an amine. A classic and reliable method for this transformation is the Gabriel synthesis . wikipedia.orgscielo.org.mxrsc.orgmasterorganicchemistry.com

The process begins with the activation of the hydroxyl group, for instance, by conversion to a tosylate or mesylate, to create a good leaving group. Alternatively, direct conversion to the corresponding alkyl halide can be achieved. The resulting activated intermediate is then reacted with potassium phthalimide (B116566). The phthalimide group serves as a protected form of a primary amine, preventing over-alkylation that is often observed with direct amination using ammonia (B1221849). rsc.org The final step involves the deprotection of the phthalimide group, typically by hydrazinolysis with hydrazine (B178648) hydrate (B1144303), to liberate the free primary amine. scielo.org.mx

A representative reaction scheme is as follows:

Activation of the alcohol: 11-Bromo-1-undecanol is reacted with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) to form 11-bromoundecyl tosylate.

Gabriel Synthesis: The tosylate is then treated with potassium phthalimide in a polar aprotic solvent such as dimethylformamide (DMF) to yield N-(11-bromoundecyl)phthalimide. google.com

Deprotection: The phthalimide is subsequently cleaved with hydrazine hydrate in a suitable solvent like ethanol (B145695) to afford the desired 1-Undecanamine, 11-bromo-.

StepReactantsReagents/ConditionsProductTypical Yield (%)
111-Bromo-1-undecanolp-Toluenesulfonyl chloride, Pyridine11-Bromoundecyl tosylate>90
211-Bromoundecyl tosylatePotassium phthalimide, DMFN-(11-bromoundecyl)phthalimide80-90
3N-(11-bromoundecyl)phthalimideHydrazine hydrate, Ethanol1-Undecanamine, 11-bromo-85-95

Another versatile precursor is 11-bromo-1-undecene (B109033). nih.gov The terminal double bond provides a handle for the introduction of the amine group through various addition reactions. One effective method is anti-Markovnikov hydroamination . This reaction adds an amine to the terminal carbon of the alkene, avoiding the formation of the more stable secondary carbocation that would lead to the Markovnikov product. thieme.de

Photocatalytic methods using an organic photoredox catalyst have been developed for the direct anti-Markovnikov hydroamination of unsaturated amines. organic-chemistry.org While direct hydroamination with ammonia can be challenging, a two-step approach involving hydroboration-oxidation followed by amination is also a viable strategy.

A potential synthetic sequence is:

Hydroboration-Oxidation: 11-Bromo-1-undecene is treated with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex) followed by oxidation with hydrogen peroxide and sodium hydroxide (B78521) to yield 11-bromo-1-undecanol. This alcohol can then be converted to the amine as described in section 2.2.1.1.

Direct Anti-Markovnikov Hydroamination: Alternatively, direct hydroamination of 11-bromo-1-undecene with a protected amine source, followed by deprotection, could yield the target molecule. Photocatalytic methods have shown promise for such transformations. Current time information in Bangalore, IN.

StepReactantsReagents/ConditionsProductTypical Yield (%)
111-Bromo-1-undecene1. BH3-THF; 2. H2O2, NaOH11-Bromo-1-undecanol85-95
211-Bromo-1-undecanol(See Table 1)1-Undecanamine, 11-bromo-(See Table 1)

Direct amination of an alkyl bromide with ammonia is conceptually the simplest route. However, this reaction is often plagued by a lack of selectivity, leading to the formation of mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. masterorganicchemistry.com To circumvent this, a large excess of ammonia is typically used to favor the formation of the primary amine.

Reductive amination offers a more controlled approach. This method involves the reaction of an aldehyde with ammonia to form an imine, which is then reduced in situ to the corresponding primary amine. For the synthesis of 1-Undecanamine, 11-bromo-, the precursor would be 11-bromoundecanal, which can be obtained by the oxidation of 11-bromo-1-undecanol. organic-chemistry.org Various reducing agents can be employed, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices. masterorganicchemistry.com

PrecursorReactionReagents/ConditionsProductTypical Yield (%)
11-BromoundecanalReductive AminationNH3, NaBH3CN, Methanol1-Undecanamine, 11-bromo-60-80
Pathways from 11-Bromo-1-undecene Precursors and Subsequent Functionalization

Halogenation Strategies for ω-Aminoalkane Precursors

An alternative synthetic strategy involves introducing the bromine atom onto a precursor that already contains the amino group. This requires the use of a protecting group for the amine to prevent it from reacting with the halogenating agent.

A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. For instance, 11-amino-1-undecanol can be N-protected with di-tert-butyl dicarbonate (B1257347) (Boc)2O. The resulting N-Boc-11-amino-1-undecanol can then be subjected to bromination. A mild and efficient method for converting the terminal alcohol to a bromide is the Appel reaction, using triphenylphosphine (B44618) and carbon tetrabromide. google.com Finally, the Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the hydrobromide salt of 1-Undecanamine, 11-bromo-, which can be neutralized to the free amine. google.com

StepReactantsReagents/ConditionsProductTypical Yield (%)
111-Amino-1-undecanol(Boc)2O, Triethylamine, DichloromethaneN-tert-butoxycarbonyl-11-amino-1-undecanol>95
2N-tert-butoxycarbonyl-11-amino-1-undecanolTriphenylphosphine, Carbon tetrabromide, DichloromethaneN-tert-butoxycarbonyl-11-bromo-1-undecanamine82 google.com
3N-tert-butoxycarbonyl-11-bromo-1-undecanamineTrifluoroacetic acid, Dichloromethane1-Undecanamine, 11-bromo- hydrotrifluoroacetate>95

Azide-Reduction Routes to Terminal Amines

A common and effective strategy for the introduction of a terminal amine group is through the reduction of a corresponding azide (B81097). This two-step process typically involves the nucleophilic substitution of a terminal halide with an azide salt, followed by reduction of the resulting organic azide to the primary amine.

The synthesis of ω-bromo-α-aminoalkanes often begins with a bifunctional starting material, such as a dibromoalkane or a bromoalkanol. For instance, 11-bromo-1-undecanol can be converted to 11-bromo-1-undecyl azide via nucleophilic substitution using sodium azide (NaN3). umsl.edu The subsequent reduction of the azide to the amine is a critical step, and several reagents can be employed for this transformation. quimicaorganica.orgmasterorganicchemistry.com

Common Reducing Agents for Azide Reduction

Reducing AgentConditionsAdvantagesDisadvantages
Lithium aluminum hydride (LiAlH4)Ethereal solvents (e.g., THF, diethyl ether)Highly effective and generally provides high yields. quimicaorganica.orgHighly reactive, moisture-sensitive, and requires careful handling.
Catalytic Hydrogenation (H2/Pd-C)Various solvents (e.g., ethanol, ethyl acetate)Milder conditions compared to LiAlH4, often cleaner reactions. masterorganicchemistry.comMay not be suitable for substrates with other reducible functional groups.
Zinc and ammonium chloride (Zn/NH4Cl)Ethanol/water mixturesMild and cost-effective. researchgate.netMay require longer reaction times.
Triphenylphosphine (Ph3P) and waterStaudinger reaction conditionsMild and selective for the azide group. pearson.comStoichiometric amounts of triphenylphosphine oxide are produced as a byproduct.

Transition Metal-Catalyzed Coupling Reactions in Chain Elongation

Transition metal-catalyzed cross-coupling reactions are powerful tools for carbon-carbon bond formation and have been instrumental in the synthesis of long-chain organic molecules. eie.grnih.gov These reactions can be employed to elongate the carbon chain of a precursor before or after the introduction of the terminal amine and bromo functionalities.

For the synthesis of 1-undecanamine, 11-bromo-, a strategy could involve the coupling of a shorter-chain bifunctional molecule with an appropriate organometallic reagent. For example, a shorter ω-bromo-α-aminoalkane could be coupled with a Grignard or organozinc reagent in the presence of a palladium or nickel catalyst. uni-muenchen.de

Key Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCatalystCoupling PartnersKey Features
Suzuki-Miyaura CouplingPalladiumOrganoboron compounds and organic halides. nih.govHigh functional group tolerance and mild reaction conditions.
Negishi CouplingPalladium or NickelOrganozinc compounds and organic halides. nih.govHighly reactive and often proceeds with high stereospecificity.
Hiyama CouplingPalladiumOrganosilicon compounds and organic halides. mdpi.comUtilizes non-toxic and stable organosilicon reagents.
Kumada CouplingPalladium or NickelGrignard reagents and organic halides. uni-muenchen.deHighly atom-economical.

The choice of coupling reaction depends on the specific substrates and the desired functional group tolerance. For instance, the Suzuki-Miyaura coupling is well-known for its compatibility with a wide range of functional groups, making it a suitable option for complex molecules. nih.gov The development of more efficient catalytic systems continues to be an active area of research, with a focus on improving the scope and sustainability of these processes. eie.gr

Stereoselective Synthesis of Chiral 1-Undecanamine, 11-bromo- Derivatives

The synthesis of chiral amines is of significant interest, particularly in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule can dramatically influence its biological activity. nih.govnih.gov While 1-undecanamine, 11-bromo- itself is achiral, methodologies for the stereoselective synthesis of related chiral ω-bromo-α-aminoalkanes are highly valuable.

One major approach to chiral amine synthesis is the asymmetric reduction of prochiral imines or the asymmetric amination of prochiral ketones. tdx.cat This can be achieved using chiral catalysts or chiral auxiliaries.

Strategies for Stereoselective Amine Synthesis

MethodDescription
Asymmetric HydrogenationThe use of chiral transition metal catalysts (e.g., based on rhodium or iridium) to hydrogenate prochiral enamines or imines, leading to the formation of one enantiomer in excess. nih.gov
BiocatalysisThe use of enzymes, such as transaminases, to catalyze the asymmetric amination of ketones. nih.govtdx.cat Protein engineering has expanded the substrate scope of these enzymes. nih.gov
Chiral Auxiliary ControlA chiral auxiliary is attached to the substrate to direct the stereochemical outcome of a reaction, after which the auxiliary is removed. diva-portal.org

Recent advances in organocatalysis have also provided powerful methods for the atroposelective synthesis of axially chiral compounds, which could be adapted for the synthesis of complex chiral amine derivatives. beilstein-journals.org The development of stereoselective methods is crucial for accessing enantiomerically pure compounds for various applications. diva-portal.orgwhiterose.ac.uk

Green Chemistry and Sustainable Synthetic Approaches for ω-Bromo-α-Aminoalkanes

The principles of green chemistry aim to design chemical processes that are environmentally benign. This includes the use of renewable feedstocks, the reduction of waste, and the use of less hazardous chemicals. dtu.dk For the synthesis of ω-bromo-α-aminoalkanes, several green and sustainable approaches are being explored.

Electrosynthesis utilizes electricity to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. scielo.br This can lead to cleaner reactions and a reduction in waste. Electrochemical methods can be applied to various steps in the synthesis of ω-bromo-α-aminoalkanes. For instance, the electrochemical oxidation of a suitable precursor could be used to introduce a functional group, or an electrochemical reduction could be employed for the conversion of an azide or nitro group to an amine.

Recent research has demonstrated the electrochemical generation of hypervalent bromine(III) compounds from bromoarenes, which can then be used in oxidative bond-forming reactions. nih.govosi.lv While this specific example is for aryl bromides, the principle of using electrochemistry to generate reactive intermediates could be extended to aliphatic systems. The development of electrochemical methods for C-N bond formation and other key transformations is an active area of research. researchgate.net

Solvent-free reactions and atom-economical reactions are central tenets of green chemistry. Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. nih.gov

Examples of Atom-Economical Reactions

Addition Reactions: Reactions where all the atoms of the reactants are incorporated into the final product.

Rearrangement Reactions: Intramolecular reorganizations of atoms.

Tandem/Domino Reactions: A sequence of reactions that occur in a single pot, reducing the need for purification of intermediates and minimizing solvent use. dtu.dk

For the synthesis of 1-undecanamine, 11-bromo-, a potential atom-economical approach could involve a ruthenium-catalyzed domino redox isomerization/cyclization of a tethered aminopropargyl alcohol, although this specific example leads to nitrogen heterocycles. nih.gov The principles of atom economy encourage the design of synthetic routes that minimize the formation of byproducts. chemrxiv.org

Solvent-free or "neat" reactions, where the reaction is carried out without a solvent, can significantly reduce the environmental impact of a chemical process. researchgate.net While not always feasible, the exploration of solvent-free conditions is an important aspect of developing greener synthetic methods.

Reaction Mechanisms and Chemical Transformations of 1 Undecanamine, 11 Bromo

Mechanistic Investigations of Nucleophilic Substitution at the Bromine Center

The bromine atom at the end of the undecyl chain serves as a leaving group in nucleophilic substitution reactions. The mechanism of this substitution, whether it proceeds via a concerted (S(_N)2) or a stepwise (S(_N)1) pathway, is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. pressbooks.pubencyclopedia.pub

Kinetic and Thermodynamic Aspects of Bromide Displacement

The displacement of the bromide ion from 1-Undecanamine, 11-bromo- is a key transformation. While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, the general principles of nucleophilic substitution on primary alkyl halides provide a strong framework for understanding its reactivity.

Primary alkyl halides, such as 1-Undecanamine, 11-bromo-, typically favor the S(_N)2 mechanism. encyclopedia.pub This is due to the relatively unhindered nature of the carbon atom attached to the bromine, which allows for backside attack by a nucleophile. The reaction rate for an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. pressbooks.pubyoutube.com

Table 1: Factors Influencing Nucleophilic Substitution at the Bromine Center

FactorInfluence on S(_N)2 ReactionInfluence on S(_N)1 Reaction
Substrate Structure Favored by unhindered primary halides.Favored by stable carbocation formation (tertiary > secondary >> primary).
Nucleophile Favored by strong, concentrated nucleophiles.Rate is independent of the nucleophile's concentration or strength.
Leaving Group Good leaving groups (e.g., I > Br > Cl) accelerate the reaction.Good leaving groups are essential for the initial ionization step.
Solvent Polar aprotic solvents (e.g., DMSO, acetone) are preferred.Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate.

The thermodynamics of the bromide displacement are governed by the relative bond strengths of the carbon-bromine bond and the new carbon-nucleophile bond, as well as solvation effects. The formation of a more stable bond will drive the reaction forward.

Exploration of Diverse Nucleophiles (e.g., Thiols, Alkoxides)

A variety of nucleophiles can be employed to displace the bromide in 1-Undecanamine, 11-bromo-. The choice of nucleophile determines the nature of the resulting product.

Thiols: The reaction with a thiol (R-SH) or a thiolate anion (RS) would lead to the formation of a thioether. Thiolates are excellent nucleophiles and readily participate in S(_N)2 reactions. For instance, reaction with sodium hydrosulfide (B80085) (NaSH) would yield 11-amino-1-undecanethiol (B1244797). A related compound, 11-bromo-1-undecanethiol, highlights the reactivity of the bromo group towards sulfur nucleophiles.

Alkoxides: Alkoxides (RO) are strong bases and potent nucleophiles that react with primary alkyl halides to form ethers. For example, sodium ethoxide (NaOCH(_2)CH(_3)) would react with 1-Undecanamine, 11-bromo- to produce 11-amino-1-ethoxyundecane. Care must be taken as elimination reactions (E2) can sometimes compete with substitution, although with primary halides, substitution is generally favored.

Intramolecular Cyclization Pathways and Ring-Closing Reactions

The presence of both a nucleophilic amine and an electrophilic C-Br center within the same molecule opens up the possibility of intramolecular cyclization. Treatment of 1-Undecanamine, 11-bromo- with a non-nucleophilic base could deprotonate the amine, enhancing its nucleophilicity and facilitating an intramolecular S(_N)2 reaction. This would result in the formation of a twelve-membered cyclic amine, azacyclododecane.

The success of such a cyclization is subject to thermodynamic and kinetic factors. The formation of large rings can be entropically disfavored, but high-dilution conditions can be employed to minimize competing intermolecular reactions. Palladium-catalyzed intramolecular cyclizations are also a possibility, often proceeding under milder conditions. chemrxiv.org

Reactivity Profiles of the Primary Amine Functionality

The primary amine group in 1-Undecanamine, 11-bromo- is a versatile functional group that can undergo a variety of chemical transformations. It can act as a nucleophile and a base, allowing for reactions with a wide range of electrophiles.

Electrophilic Transformations and Derivative Formation (e.g., Amides, Imines)

Amide Formation: Primary amines readily react with carboxylic acid derivatives, such as acid chlorides and anhydrides, to form stable amides. For example, the reaction of 1-Undecanamine, 11-bromo- with acetyl chloride in the presence of a base to neutralize the HCl byproduct would yield N-(11-bromoundecyl)acetamide. The synthesis of amides from amines is a fundamental and widely utilized transformation in organic chemistry. nih.govgoogle.com

Imine Formation: Primary amines can condense with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. For instance, reacting 1-Undecanamine, 11-bromo- with benzaldehyde (B42025) would produce N-(11-bromoundecylidene)aniline. The formation of imines is a key step in various synthetic pathways. nih.govresearchgate.netorganic-chemistry.org

Table 2: Common Reactions of the Primary Amine Group

ReagentProduct TypeGeneral Reaction Conditions
Acid Chloride (RCOCl)AmideAprotic solvent, often with a non-nucleophilic base (e.g., pyridine (B92270), triethylamine).
Acid Anhydride ((RCO)(_2)O)AmideCan be run neat or in a solvent, sometimes with gentle heating.
Aldehyde (R'CHO)ImineTypically requires acid or base catalysis and removal of water.
Ketone (R'COR'')ImineSimilar conditions to aldehyde condensation, but can be slower.

Role in Condensation and Addition Reactions

The primary amine of 1-Undecanamine, 11-bromo- can participate in various condensation and addition reactions. For example, it can undergo Michael addition to (\alpha),(\beta)-unsaturated carbonyl compounds. The nucleophilic amine attacks the (\beta)-carbon of the unsaturated system.

Furthermore, the amine can be involved in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. The A³-coupling (alkyne, aldehyde, amine) is one such reaction where a primary amine can be utilized to synthesize propargylamines. organic-chemistry.org

Quaternization Reactions for Cationic Species

The presence of the terminal bromine atom in 1-Undecanamine, 11-bromo- makes it a suitable substrate for quaternization reactions, leading to the formation of cationic ammonium (B1175870) salts. This transformation is a common strategy for synthesizing cationic surfactants and other charged molecules. The reaction typically involves the alkylation of a tertiary amine with the alkyl bromide moiety of 1-Undecanamine, 11-bromo-.

A general method for the quaternization of long-chain n-alkylbromides involves their reaction with tertiary amines, such as N,N-dimethylbenzylamines. jcu.cz This process can be adapted for 1-Undecanamine, 11-bromo-, where the undecyl chain bearing the primary amine would be attached to the newly formed quaternary ammonium headgroup. The reaction is typically carried out by heating the tertiary amine with the alkyl bromide, often in a suitable solvent.

Table 1: Representative Quaternization Reactions of Long-Chain Alkyl Bromides

Tertiary AmineAlkyl BromideResulting Cationic SpeciesHomologue SeriesReference
N,N-dimethylbenzylamineCnH2n+1Br (n=8, 10, 12, 14, 16, 18, 20)Benzalkonium bromides (BAK)C8 to C20 jcu.cz

In the context of 1-Undecanamine, 11-bromo-, the primary amine could first be protected or converted to a tertiary amine itself, which could then undergo intramolecular quaternization, although intermolecular reactions with other tertiary amines are more common for creating specific headgroup functionalities. The resulting cationic species would possess a long hydrocarbon tail with a terminal primary amine, which could be further functionalized.

Orthogonal Reactivity and Selective Functionalization Strategies

The presence of two distinct functional groups in 1-Undecanamine, 11-bromo- presents a challenge and an opportunity for selective functionalization. Orthogonal protection and reaction strategies are necessary to modify one group while leaving the other intact. The selective functionalization of long hydrocarbon chains is a significant challenge in organic synthesis. technion.ac.il

The primary amine can be selectively protected using standard protecting groups for amines, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). Once the amine is protected, the terminal bromide becomes the primary site for nucleophilic substitution reactions. A wide range of nucleophiles can be introduced at this position.

Conversely, to react the amine selectively, the bromide can be left unprotected, as it is generally less reactive towards many reagents used for amine modification under specific conditions. For instance, acylation or reductive amination can be performed on the primary amine.

A key challenge in the functionalization of such long-chain alkanes is achieving site selectivity, especially for C-H functionalization. technion.ac.il While not directly modifying the existing functional groups, advanced catalytic methods are being developed for the selective functionalization of specific C-H bonds, even in the presence of more traditionally reactive groups. acs.orgnih.gov For 1-Undecanamine, 11-bromo-, this could, in principle, allow for the introduction of new functionalities along the undecyl chain.

Catalytic Promotion of Specific Transformations Involving 1-Undecanamine, 11-bromo-

Catalysis plays a crucial role in promoting specific and efficient transformations of bifunctional molecules like 1-Undecanamine, 11-bromo-. Different catalytic systems can be employed to target either the amine or the bromide functionality.

Catalytic Reactions at the Bromide Terminus:

The terminal alkyl bromide is an excellent handle for various transition-metal-catalyzed cross-coupling reactions. For instance, nickel-catalyzed carbonylative coupling reactions can transform bromoalkanes into ketones. acs.org This could be applied to 1-Undecanamine, 11-bromo- (with a protected amine) to introduce a keto group at the terminus of the alkyl chain.

Table 2: Examples of Catalytic Reactions on Bromoalkanes

Reaction TypeCatalyst SystemReactantProduct TypeReference
Carbonylative CouplingNickel catalystBromoarenes and primary bromoalkanesCross-ketone product acs.org
C5-H BrominationCopper catalyst8-aminoquinoline amides and ethyl bromodifluoroacetateC5-brominated quinolones rsc.org

Catalytic Reactions at the Amine Terminus:

The primary amine can undergo various catalytic transformations. For example, direct C-H amination of arenes using primary amines can be achieved with organic photoredox catalysis. nih.gov While this reaction functionalizes an external arene, it demonstrates a potential reactivity pathway for the primary amine of our molecule. More relevantly, iron-catalyzed reductive amination can be used to synthesize primary amines and can tolerate various functional groups. d-nb.info This type of catalysis could potentially be used to further alkylate the primary amine of 1-Undecanamine, 11-bromo-.

The selective catalytic functionalization of such a molecule would heavily depend on the choice of catalyst and reaction conditions to avoid undesired side reactions and to achieve high selectivity for the desired transformation at either the amino or the bromo end of the molecule.

Derivatization and Functionalization Strategies for 1 Undecanamine, 11 Bromo

Design and Synthesis of Advanced Bifunctional Molecular Scaffolds

The rational design of molecular scaffolds involves creating core structures that can be systematically derivatized with various functional units. mdpi.com 1-Undecanamine, 11-bromo- is an ideal starting material for linear scaffolds due to its terminal reactive groups. The differential reactivity of the primary amine and the alkyl bromide allows for orthogonal chemical transformations.

The primary amine can undergo standard reactions such as acylation, sulfonylation, and reductive amination to introduce a wide range of functionalities. For instance, reaction with an acid chloride (R-COCl) or an activated ester yields a stable amide bond, while reaction with a sulfonyl chloride (R-SO₂Cl) produces a sulfonamide. Simultaneously, the terminal bromine atom is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of groups like azides (which can be further reduced to an amine or used in click chemistry), thiols, cyanides, or carboxylates.

A key strategy in scaffold synthesis is the creation of "hub" molecules from which multiple functionalities can be extended. mdpi.com For example, the amine group of 1-Undecanamine, 11-bromo- can be reacted with a tri-functional hub like trimesoyl chloride (1,3,5-benzenetricarbonyl trichloride). This reaction would attach three undecyl chains to a central benzene (B151609) ring, with each chain terminating in a reactive bromine atom. These terminal bromides can then be substituted to introduce a variety of peripheral functional groups, leading to a well-defined, multi-armed molecular scaffold. Such scaffolds are foundational in fields ranging from drug delivery to materials science. mdpi.comasiaresearchnews.com

Table 1: Examples of Bifunctional Scaffolds from 1-Undecanamine, 11-bromo-

Scaffold Type Synthesis Strategy Potential Functional Groups
Linear A-B Type Selective reaction at the amine (e.g., acylation) and bromide (e.g., azide (B81097) substitution). Amide, sulfonamide, secondary/tertiary amine at one end; azide, thiol, ether, ester at the other.
Branched (Hub-based) Reaction of the amine group with a multifunctional core (e.g., trimesoyl chloride). Central aromatic or aliphatic core with multiple bromo-terminated arms.

Preparation of Hybrid Materials Precursors

Hybrid materials, which combine organic and inorganic components at the molecular level, often require specialized precursor molecules that can bridge the interface between the two phases. 1-Undecanamine, 11-bromo- is well-suited for this purpose. The amine functionality can be converted into a group capable of covalently bonding or strongly interacting with inorganic surfaces like silica (B1680970), titania, or gold.

For example, the amine can be reacted with (3-isocyanatopropyl)triethoxysilane to yield a urea (B33335) linkage with a terminal triethoxysilane (B36694) group. This silane (B1218182) moiety can then undergo hydrolysis and condensation (sol-gel process) to form strong covalent Si-O-Si bonds with a silica surface or to form a polysilsesquioxane network. The other end of the molecule, the alkyl bromide, remains available for further functionalization, creating a chemically reactive organic layer on an inorganic substrate. This is a common strategy for the surface modification of nanoparticles, mesoporous materials, and planar substrates.

Alternatively, the bromo- group can be converted to a thiol (e.g., via reaction with thiourea (B124793) followed by hydrolysis). The resulting 11-amino-1-undecanethiol (B1244797) can form self-assembled monolayers (SAMs) on gold surfaces through the strong gold-thiolate bond. The terminal amine groups of the SAM provide a reactive surface for the subsequent attachment of biomolecules, sensors, or other functional layers.

Development of Amphiphilic and Surface-Active Agents

Amphiphilic molecules, which possess both hydrophilic (water-loving) and hydrophobic (water-fearing) parts, are the fundamental components of surfactants. rasayanjournal.co.in 1-Undecanamine, 11-bromo- is an excellent precursor for cationic surfactants. The long, eleven-carbon alkyl chain provides the necessary hydrophobicity.

A straightforward method to synthesize a cationic surfactant is through the quaternization of the primary amine. Reaction with excess methyl iodide, for instance, would yield N,N,N-trimethyl-11-bromoundecan-1-aminium iodide. This molecule has a positively charged quaternary ammonium (B1175870) head group and a hydrophobic tail. However, the terminal bromine adds another dimension. It can be substituted by a nucleophile to create different types of amphiphiles:

Bolaamphiphiles: If the bromine is replaced with another hydrophilic group (e.g., a carboxylate or sulfonate), the resulting molecule has hydrophilic groups at both ends of the hydrophobic chain.

Gemini Surfactants: Two molecules of 1-Undecanamine, 11-bromo- can be linked together. For example, the amine groups can be reacted with a short di-acid chloride, and the terminal bromides can then be quaternized. Alternatively, the bromides can be reacted with a diamine to link the two chains, followed by quaternization of the primary amines. Gemini surfactants, which have two hydrophilic heads and two hydrophobic tails connected by a spacer, often exhibit superior surface activity and form aggregates at much lower concentrations compared to their single-chain counterparts. researchgate.net

The introduction of carbohydrate moieties can also be used to create biocompatible "glucocationic" surfactants. nih.gov

Table 2: Examples of Surfactants Derived from 1-Undecanamine, 11-bromo-

Surfactant Type Hydrophilic Head Group(s) Hydrophobic Tail Synthesis Note
Simple Cationic Quaternary Ammonium Undecyl Chain Quaternization of the amine.
Bolaamphiphile Quaternary Ammonium, Carboxylate Undecyl Chain Quaternize amine, substitute bromide with a carboxylate source.
Gemini Cationic Two Quaternary Ammonium Groups Two Undecyl Chains Link two molecules via the amine or bromide, then functionalize the other end.

Synthesis of Polymerizable Monomers for Macromolecular Architectures

The creation of polymers with well-defined architectures and functionalities often relies on monomers that contain a polymerizable group and a pendant functional group. mdpi.com 1-Undecanamine, 11-bromo- can be readily converted into such monomers for various polymerization techniques. mdpi.comnih.gov

To create a monomer for radical polymerization, a polymerizable double bond is typically introduced. The primary amine of 1-Undecanamine, 11-bromo- can be acylated with acryloyl chloride or methacryloyl chloride to form N-(11-bromoundecyl)acrylamide or N-(11-bromoundecyl)methacrylamide, respectively. These monomers possess a terminal bromide which can be preserved during polymerization or used for subsequent modifications of the resulting polymer.

Furthermore, the terminal C-Br bond is a potential initiation site for Atom Transfer Radical Polymerization (ATRP), a type of controlled/"living" radical polymerization. By using the N-(11-bromoundecyl)acrylamide monomer in a standard free-radical polymerization, a polymer is formed with pendant bromo-undecyl chains. These bromide groups can then be used as macroinitiators to grow a second type of polymer from the first, leading to the formation of graft copolymers.

Polycondensation is a process involving the reaction of bi- or poly-functional monomers to form polymers like polyesters, polyamides, and polyurethanes. 1-Undecanamine, 11-bromo- can be converted into monomers suitable for these reactions.

A-B Monomer for Polyamides: The terminal bromine can be converted to a carboxylic acid group. This can be achieved through reaction with sodium cyanide to form the nitrile, followed by hydrolysis to yield 11-aminododecanoic acid. This amino acid is an A-B type monomer that can undergo self-condensation to produce Polyamide 12.

Di-functional Monomers: The starting material can be converted into a diamine or a diol. For example, substitution of the bromide with an azide followed by reduction (e.g., with H₂/Pd or LiAlH₄) yields 1,11-undecanediamine. This diamine can be reacted with a diacid chloride (like sebacoyl chloride) to form a polyamide. Similarly, converting the bromide to a hydroxyl group jaydevchemicals.com and protecting the amine would allow for its use in polyester (B1180765) or polyurethane synthesis.

Table 3: Polymerization Strategies Using 1-Undecanamine, 11-bromo- Derivatives

Polymer Type Monomer Precursor Polymerization Method
Poly(N-substituted acrylamide) N-(11-bromoundecyl)acrylamide Free Radical Polymerization
Graft Copolymers Poly[N-(11-bromoundecyl)acrylamide] Atom Transfer Radical Polymerization (ATRP)
Polyamide 11-Aminododecanoic acid Self-Polycondensation

Radical and Controlled Polymerization Initiators/Monomers

Incorporation into Macrocyclic and Cage-like Structures

Macrocycles and cage-like molecules are of great interest for their ability to act as hosts in host-guest chemistry, as catalysts, or as building blocks for more complex supramolecular assemblies. The bifunctional nature of 1-Undecanamine, 11-bromo- makes it a candidate for the synthesis of macrocycles through intramolecular cyclization or intermolecular condensation reactions under high-dilution conditions, which favor cyclization over polymerization.

A direct approach is the intramolecular cyclization of 1-Undecanamine, 11-bromo- itself. Under basic conditions and high dilution, the amine can displace the terminal bromide, leading to the formation of a 12-membered cyclic secondary amine (azacyclododecane).

More complex macrocycles can be formed through intermolecular reactions. For example, reacting two equivalents of 1-Undecanamine, 11-bromo- with one equivalent of a di-acid chloride would produce a linear intermediate with terminal bromides. This intermediate could then be cyclized by reacting with a diamine under high dilution to form a large, multi-functional macrocycle. Another powerful technique is the use of click chemistry; for instance, converting the bromide to an azide and the amine to an alkyne-containing amide would create a precursor that can be cyclized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. thieme-connect.comresearchgate.net

Applications in Advanced Materials Science and Polymer Chemistry Research

Engineering of Functional Polymeric Materials

The terminal bromine atom on the undecyl chain is an excellent initiator for controlled radical polymerization techniques and a reactive site for nucleophilic substitution, enabling the creation of complex polymer architectures.

Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different chemical nature, can be synthesized using building blocks containing the 11-bromo-undecyl group. The bromine atom can act as a latent initiation site for Atom Transfer Radical Polymerization (ATRP), a powerful method for growing well-defined polymer grafts from a backbone.

A related precursor, 11-bromo-1-undecanol (B108197), has been utilized in the one-pot synthesis of graft copolymers featuring a metathesis skeleton with poly(methyl methacrylate) grafts. ottokemi.com In a typical approach, a bromo-containing monomer is first incorporated into a polymer backbone. Subsequently, this brominated macroinitiator is used to initiate the polymerization of a second monomer, resulting in grafted side chains. This method allows for precise control over the architecture of the resulting copolymer, influencing its mechanical, thermal, and solution properties. The synthesis of branched polymers can also be achieved through the polycondensation of ABn-type monomers, where 'A' and 'B' are different reactive functional groups. nih.govfrontiersin.org A molecule like 1-Undecanamine, 11-bromo- (an AB type monomer) could be used in copolymerizations with ABn monomers to tune branching density and polymer properties. rsc.org

Table 1: Research Findings on Graft Copolymer Synthesis

Precursor CompoundPolymerization MethodResulting Polymer ArchitectureKey Finding
11-bromo-1-undecanolOne-pot metathesis polymerizationGraft copolymers with a metathesis skeleton and poly(methyl methacrylate) grafts ottokemi.comEnables straightforward synthesis of complex graft copolymer structures.
α-bromo-γ-butyrolactoneRing-opening polymerization followed by ATRPFunctional aliphatic polyester (B1180765) backbone with grafted side chains nih.govThe bromine groups on the polymer chain serve as effective macroinitiators for grafting via ATRP. nih.gov

Anion Exchange Membranes (AEMs) are critical components in electrochemical devices like fuel cells. Poly(olefin)-based AEMs are particularly desirable due to the excellent chemical stability of their carbon-carbon backbones. mdpi.com The compound 11-bromo-1-undecene (B109033) is a key monomer in the synthesis of these materials. osti.gov

Researchers have successfully synthesized poly(olefin)-based AEMs by copolymerizing 11-bromo-1-undecene with other olefins, such as 4-(4-methylphenyl)-1-butene, using Ziegler-Natta polymerization. osti.govfrontiersin.org The use of a long-chain monomer like 11-bromo-1-undecene is deliberate, as shorter bromoalkenes can deactivate the catalyst. osti.gov After polymerization, the pendant 11-bromo-undecyl side chains are converted into anion-conductive groups through a quaternization reaction with a tertiary amine, such as trimethylamine. osti.gov This process attaches quaternary ammonium (B1175870) cations to the side chains, creating the sites for anion transport. The long, flexible side chains facilitate microphase separation between the hydrophobic poly(olefin) backbone and the hydrophilic ionic groups, forming efficient ion transport channels and boosting the membrane's conductivity. frontiersin.org

Polymer dielectrics are essential for modern electronics and high-energy-density applications like capacitors. github.io The ideal dielectric material combines a high dielectric constant with low energy loss and high breakdown strength. github.io 11-bromo-1-undecene is noted for its use in the field of advanced polymer dielectrics. thermofisher.inlookchem.com Introducing polarizable groups, such as the carbon-bromine bond, into a nonpolar polymer matrix like polyolefin can increase the material's dielectric constant. The long alkyl chain of the 11-bromo-undecyl group helps to maintain the polymer's processability and flexibility while mitigating the increase in dielectric loss that can sometimes accompany the addition of polar functionalities.

The conversion of bromoalkyl-functionalized polyolefins into polymers bearing quaternary ammonium groups results in the formation of ion-containing polymers, or polyelectrolytes. osti.gov These polyelectrolytes, particularly those with a block or graft architecture, can undergo self-assembly in solution or in the solid state. The process is driven by the thermodynamic incompatibility between the nonpolar polymer backbone and the polar, ionic side chains.

This self-assembly leads to the formation of well-ordered nanostructures, such as lamellae, cylinders, or spheres, where the ionic groups are clustered into distinct domains. frontiersin.org This nanostructure is the same microphase separation that is beneficial in AEMs, creating continuous pathways for ion conduction while maintaining the mechanical integrity of the material through the hydrophobic matrix. frontiersin.org The synthesis of side-chain poly(olefin)-based AEMs from 11-bromo-1-undecene has been shown to form clear microphase-separated structures with distinct ion-conducting channels. frontiersin.org

Applications in Advanced Polymer Dielectrics

Supramolecular Assembly and Host-Guest Chemistry Systems

Supramolecular chemistry involves the study of chemical systems bound by non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. thno.org Host-guest chemistry, a central concept in this field, focuses on the design of 'host' molecules that can selectively bind 'guest' molecules or ions. scielo.brrsc.org

Synthetic receptors are molecules designed to mimic the selective binding capabilities of biological systems like enzymes and antibodies. Bifunctional molecules with a long spacer, such as 1-Undecanamine, 11-bromo-, are promising candidates for constructing such systems. The distinct reactivity of the amine and bromo groups allows for orthogonal functionalization.

Design of Synthetic Receptors and Molecular Recognition Elements

Surface Modification and Interface Chemistry for Functional Surfaces

The modification of surfaces to impart specific functionalities is a cornerstone of modern materials science. 1-Undecanamine, 11-bromo- is an excellent candidate for surface modification due to its ability to form strong attachments to a variety of substrates and present a reactive functional group at the surface.

The amine group can be used to anchor the molecule to surfaces rich in hydroxyl or carboxyl groups, such as silicon wafers, glass, and certain metal oxides, through the formation of covalent bonds or strong electrostatic interactions. Once anchored, the terminal bromine atom is exposed, creating a surface that is ripe for further chemical modification. This "bromo-terminated" surface can undergo nucleophilic substitution reactions, allowing for the attachment of a wide array of other functional molecules. This strategy is crucial for the development of biosensors, biocompatible coatings, and platforms for controlled chemical reactions. The stability of such surface-adhered layers is a critical factor for device operation. doi.org

Furthermore, the self-assembly of 1-Undecanamine, 11-bromo- on surfaces can lead to the formation of highly ordered self-assembled monolayers (SAMs). These SAMs can dramatically alter the surface properties, such as wettability, adhesion, and biocompatibility. The long alkyl chains in a well-ordered SAM can create a hydrophobic barrier, while the terminal bromine atoms provide a handle for subsequent chemical transformations. The process of SAM formation is a chemical process that depends on several parameters, including deposition time and the type of solvent used. ub.edu

Development of Novel Colloidal and Nanostructured Materials

The development of novel colloidal and nanostructured materials is a rapidly growing field with applications in medicine, electronics, and catalysis. 1-Undecanamine, 11-bromo- can play a crucial role in the synthesis and functionalization of these materials.

In the context of nanoparticles, this bifunctional molecule can act as a stabilizing ligand. The amine group can coordinate to the surface of metal or metal oxide nanoparticles, preventing their aggregation and controlling their growth during synthesis. The exposed bromo-terminated alkyl chains then provide a means to functionalize the nanoparticle surface. This is particularly important for applications in targeted drug delivery, where nanoparticles need to be decorated with specific ligands to recognize and bind to target cells. frontiersin.orgnih.govnih.gov The functionalization of nanoparticles can be achieved through various strategies, including the conjugation of antibodies or other targeting moieties to the nanoparticle surface. nih.govmdpi.com

Moreover, the self-assembly properties of 1-Undecanamine, 11-bromo- can be harnessed to create a variety of nanostructured materials. For example, it can be a component in the formation of injectable hydrogels. By reacting with other polymers, the amine and bromo groups can form cross-links, leading to the formation of a three-dimensional network that can encapsulate a large amount of water. The properties of these hydrogels, such as their modulus and degradation behavior, can be tuned by controlling the degree of alkylation and the length of the alkyl chain. doi.org

Application AreaRole of 1-Undecanamine, 11-bromo-Key Research Findings
Nanoparticle Functionalization Stabilizing ligand and surface modifierCan be used to attach targeting ligands for applications like targeted drug delivery. frontiersin.orgnih.govnih.gov
Injectable Hydrogels Cross-linking agentThe mechanical properties and degradation of the resulting hydrogels can be controlled. doi.org
Self-Assembled Nanostructures Building block for micelles and vesiclesForms self-assembled structures in aqueous media due to its amphiphilic nature. researchgate.netdoi.org

Computational and Spectroscopic Studies of 1 Undecanamine, 11 Bromo and Its Derivatives

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of organic reactions. For a molecule like 1-Undecanamine, 11-bromo-, which possesses two reactive functional groups (a primary amine and a terminal alkyl bromide), DFT calculations can elucidate the energetics and geometries of various possible reaction pathways.

Researchers can model potential reactions such as intramolecular cyclization or intermolecular N-alkylation. For instance, an intramolecular reaction could lead to the formation of a 12-membered cyclic amine, azacyclododecane. DFT calculations would be employed to map the potential energy surface for this cyclization. This involves locating the transition state (TS) structure connecting the linear reactant to the cyclic product. The calculated activation energy (the energy difference between the reactant and the TS) provides a quantitative measure of the reaction's feasibility. A high activation barrier would suggest that the reaction is slow or requires significant energy input, whereas a low barrier would indicate a more favorable process.

In a study on Ni-catalyzed intramolecular cyclization of alkynones, DFT was used to explore different mechanistic pathways, including oxidative cyclometalation and insertion reactions, revealing how the catalyst and substrate structure dictate the product's ring size. rsc.org Similarly, for 1-Undecanamine, 11-bromo-, DFT could compare the activation barriers for different ring closures or intermolecular reactions, predicting the most likely product under given conditions. For example, the reaction mechanism of a model "halogen dance" reaction was investigated using DFT to locate and characterize transition states, revealing that the rate-determining step was the reaction of the substrate with a lithiated product via an SN2 type transition state. whiterose.ac.uk

DFT calculations also provide insights into the electronic structure, atomic charges, and orbital interactions along the reaction coordinate. nih.gov Analysis of global electronic properties, such as the electronic chemical potential and electrophilicity, can predict the flow of electron density during a reaction. nih.gov For the reaction of 1-Undecanamine, 11-bromo-, this would help in understanding the nucleophilic character of the amine and the electrophilic character of the brominated carbon, guiding the prediction of reaction outcomes. researchgate.net

Table 1: Hypothetical DFT-Calculated Energy Profile for Intramolecular Cyclization of 1-Undecanamine, 11-bromo-

SpeciesRelative Energy (kcal/mol)Key Geometric Parameters
Reactant (gauche)0.0C-C-C-C dihedral ≈ 60°
Reactant (anti)-0.9C-C-C-C dihedral ≈ 180°
Transition State+25.4N-C11 distance: 2.5 Å, C11-Br distance: 2.8 Å
Product (Azacyclododecane)-5.2Formation of N-C11 bond

Note: This table is illustrative and based on general principles of DFT calculations for similar reactions. Actual values would require specific quantum chemical computations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The long, flexible undecyl chain of 1-Undecanamine, 11-bromo- can adopt a multitude of conformations. Molecular Dynamics (MD) simulations are a powerful computational method to explore this conformational landscape and to study the intermolecular interactions that govern the molecule's behavior in condensed phases. ulisboa.pt

Furthermore, MD simulations provide a detailed picture of intermolecular interactions. The primary amine group is capable of forming hydrogen bonds, while the bromo-terminus introduces a dipole moment. chinesechemsoc.org The long alkyl chain contributes significant van der Waals (or London dispersion) forces. x-mol.com MD simulations can quantify the relative contributions of these interactions to the cohesive energy of the system in a liquid state or in solution. bohrium.com Studies on long-chain alkanes and their functionalized derivatives show that intermolecular interactions are crucial for their self-assembly and alignment, especially in confined spaces. chinesechemsoc.orgchinesechemsoc.org

In simulations of long-chain alkylamines at interfaces (e.g., water-oil), it has been shown that these molecules act as surfactants, with the polar amine head group orienting towards the polar phase and the nonpolar alkyl tail extending into the nonpolar phase. ulisboa.pt For 1-Undecanamine, 11-bromo-, MD could predict its behavior at interfaces, which is relevant for applications in areas like emulsion stabilization or corrosion inhibition. The configuration and mobility of such long-chain molecules are significantly impacted by surface morphology, temperature, and chain length.

Table 2: Typical Intermolecular Interaction Energies for Functionalized Alkanes

Interaction TypeTypical Energy Range (kcal/mol)Relevant Groups in 1-Undecanamine, 11-bromo-
Van der Waals0.1 - 2.0 (per chain)-(CH₂)₉- alkyl chain
Dipole-Dipole1.0 - 5.0-CH₂Br terminus
Hydrogen Bonding2.0 - 10.0-NH₂ group

Note: This table provides general energy ranges for different types of non-covalent interactions.

Advanced Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry) in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstone techniques for elucidating the structure of molecules and tracking the progress of chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide a definitive structural fingerprint of 1-Undecanamine, 11-bromo-.

In the ¹H NMR spectrum , one would expect to see a characteristic triplet for the methylene (B1212753) protons adjacent to the bromine atom (-CH₂Br) around 3.4 ppm. The protons of the methylene group next to the amine (-CH₂NH₂) would likely appear as a triplet around 2.7 ppm. The broad peak of the amine protons (-NH₂) would be visible, and its chemical shift would be concentration and solvent-dependent. The bulk of the overlapping methylene protons of the alkyl chain would form a complex multiplet between approximately 1.2 and 1.6 ppm. chemicalbook.com

In the ¹³C NMR spectrum , the carbon attached to bromine (C11) would resonate at approximately 34 ppm, while the carbon attached to the amine group (C1) would be found around 42 ppm. The other nine carbons of the alkyl chain would appear in the 25-33 ppm range. chemicalbook.com

In mechanistic studies, NMR is invaluable. For instance, in a reaction involving 1-Undecanamine, 11-bromo-, the disappearance of the signals for the -CH₂Br and -CH₂NH₂ groups and the appearance of new signals could be monitored over time to determine reaction kinetics. acs.orgacs.org In situ NMR studies allow for the direct observation of reaction intermediates and products as they form. acs.org

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) of 1-Undecanamine, 11-bromo- would produce a molecular ion peak (M⁺) and a characteristic fragmentation pattern. chemguide.co.uk Due to the presence of bromine, the molecular ion would appear as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). youtube.com

Common fragmentation pathways for bromoalkanes and amines would be expected: wikipedia.orglibretexts.org

Alpha-cleavage: This is a dominant fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to a stable, resonance-stabilized iminium cation. For 1-Undecanamine, 11-bromo-, this would result in a fragment from the loss of a C₉H₁₈Br radical.

Cleavage of the C-Br bond: Loss of a bromine radical (·Br) would generate a C₁₁H₂₄N⁺ cation. youtube.com

Loss of HBr: Elimination of a molecule of hydrogen bromide could also occur, leading to a peak at [M-HBr]⁺.

Table 3: Predicted Key Spectroscopic Data for 1-Undecanamine, 11-bromo-

TechniqueFeaturePredicted Value/Observation
¹H NMRδ(-CH₂Br)~3.4 ppm (triplet)
¹H NMRδ(-CH₂NH₂)~2.7 ppm (triplet)
¹³C NMRδ(C-Br)~34 ppm
¹³C NMRδ(C-NH₂)~42 ppm
Mass Spec.Molecular Ion[M]⁺ and [M+2]⁺ peaks (approx. 1:1 ratio)
Mass Spec.Major FragmentAlpha-cleavage next to the amine group

X-ray Crystallography for Structural Elucidation of Crystalline Derivatives

While 1-Undecanamine, 11-bromo- itself is likely a liquid or low-melting solid, its derivatives can often be crystallized and their three-dimensional structures determined with atomic-level precision using single-crystal X-ray crystallography. This technique is the gold standard for structural elucidation.

A common strategy for crystallizing amines is to form a salt, for example, by reacting the primary amine with an acid like hydrobromic acid (HBr) to form the corresponding ammonium (B1175870) bromide salt, 11-bromo-undecylammonium bromide. Studies on a variety of long-chain n-alkylammonium bromides have shown that they typically form well-ordered, layered structures in the solid state. researchgate.netiucr.org

In these crystal structures, the polar ammonium head groups (-NH₃⁺) and the bromide anions (Br⁻) form ionic layers, stabilized by a network of N-H···Br hydrogen bonds. researchgate.net The long, nonpolar alkyl chains extend from these ionic layers and pack together through van der Waals interactions, often in an all-trans conformation to maximize packing efficiency. researchgate.netscispace.com The chains can be tilted with respect to the ionic plane, and they may be interdigitated or non-interdigitated depending on the specific packing arrangement. tandfonline.comacs.org

The detailed structural information obtained from X-ray crystallography, such as bond lengths, bond angles, torsion angles, and intermolecular distances, is invaluable. It provides experimental validation for the conformations and intermolecular interactions predicted by computational methods like MD simulations.

Table 4: Typical Crystallographic Parameters for Long-Chain n-Alkylammonium Bromide Salts

ParameterTypical ObservationReference
Crystal SystemMonoclinic or Triclinic researchgate.net
Packing MotifLayered structure with alternating ionic and organic regions iucr.org
Alkyl Chain ConformationPredominantly all-trans researchgate.net
Key InteractionsN-H···Br hydrogen bonds, van der Waals forces researchgate.netscispace.com
Chain ArrangementInterdigitated or non-interdigitated bilayers tandfonline.com

Emerging Research Directions and Future Perspectives in ω Bromo α Aminoalkane Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of functionalized long-chain amines is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. mdpi.comwikipedia.orgsigmaaldrich.com These technologies offer significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and the potential for high-throughput screening and optimization. mdpi.comwikipedia.org

Continuous flow processing allows for the safe handling of hazardous reagents and intermediates at elevated temperatures and pressures, which can significantly accelerate reaction rates. mdpi.com For instance, the amination of aryl halides, a reaction class relevant to the synthesis of derivatives of 1-Undecanamine, 11-bromo-, has been successfully intensified using continuous flow reactors. mdpi.com The ability to precisely control parameters like residence time, temperature, and stoichiometry in a flow system leads to higher yields and purities.

Automated synthesis platforms, often integrated with flow reactors, are revolutionizing the discovery and development of new functional molecules. sigmaaldrich.comnih.gov These systems can perform complex, multi-step syntheses with minimal human intervention, enabling the rapid generation of compound libraries for screening in various applications. sigmaaldrich.comchemspeed.com The modular nature of automated synthesis allows for the systematic variation of building blocks, which is particularly valuable for exploring the structure-activity relationships of derivatives of 1-Undecanamine, 11-bromo-.

Key Advantages of Flow Chemistry and Automation in ω-Bromo-α-Aminoalkane Synthesis:

FeatureAdvantageRelevance to 1-Undecanamine, 11-bromo-
Precise Reaction Control Higher yields, fewer byproducts, improved reproducibility.Synthesis of high-purity 1-Undecanamine, 11-bromo- and its derivatives.
Enhanced Safety Safe handling of reactive intermediates and reagents in small, controlled volumes.Enables the use of a wider range of synthetic transformations.
Rapid Optimization Automated systems can quickly screen a wide range of reaction conditions.Accelerates the development of efficient synthetic routes.
Scalability Seamless transition from laboratory-scale synthesis to larger-scale production.Facilitates the production of commercially relevant quantities.
High-Throughput Synthesis Generation of diverse compound libraries for screening.Exploration of new applications in materials science and biology.

Exploration of Catalytic Asymmetric Synthesis Pathways

The development of catalytic asymmetric methods for the synthesis of chiral amines is a major focus in modern organic chemistry. nih.govacs.org For ω-bromo-α-aminoalkanes, the introduction of a stereocenter at the amine-bearing carbon atom would open up new avenues for their application in areas such as pharmaceuticals and chiral materials.

One promising approach is the enantioselective hydroamination of terminal alkenes. nih.gov This method, in principle, could be applied to precursors of 1-Undecanamine, 11-bromo- to directly install the chiral amine functionality. Recent advances have led to highly enantioselective intermolecular hydroamination reactions that tolerate a variety of functional groups. nih.gov

Another important strategy is the asymmetric reductive amination of ketones. acs.org This involves the condensation of a ketone with an amine, followed by the enantioselective reduction of the resulting imine intermediate, often catalyzed by a chiral transition metal complex. acs.org Furthermore, catalytic asymmetric α-amination reactions of carbonyl compounds provide a direct route to chiral α-amino ketones, which can be further transformed into the desired aminoalkanes. researchgate.net

The development of novel chiral catalysts is central to advancing these synthetic pathways. rsc.orgkaust.edu.sa Researchers are exploring a range of metal-based catalysts, including those based on palladium, iridium, and magnesium, as well as organocatalysts. rsc.orgacsgcipr.org The goal is to achieve high enantioselectivity and broad substrate scope under mild reaction conditions.

Promising Asymmetric Synthesis Strategies:

StrategyDescriptionPotential Application for 1-Undecanamine, 11-bromo-
Enantioselective Hydroamination Direct addition of an N-H bond across a C=C double bond of an alkene precursor.Direct synthesis of chiral 1-Undecanamine, 11-bromo-.
Asymmetric Reductive Amination Reaction of a ketone precursor with an amine followed by enantioselective reduction.Synthesis of chiral derivatives from corresponding ketones.
Catalytic Asymmetric α-Amination Direct introduction of an amino group at the α-position of a carbonyl compound.A versatile route to chiral precursors.

Advanced Applications in Responsive Materials and Smart Systems

The unique bifunctional nature of 1-Undecanamine, 11-bromo-, with its terminal amine and bromide groups, makes it an attractive building block for the creation of responsive materials and smart systems. acs.orgsci-hub.red These materials can change their properties in response to external stimuli such as pH, temperature, or light. uwo.caoulu.finih.gov

Polymers functionalized with amine groups can exhibit pH-responsive behavior. uwo.caoulu.fi The amine groups can be protonated or deprotonated depending on the pH of the environment, leading to changes in polymer conformation, solubility, and self-assembly. This property is being exploited in the development of "smart" drug delivery systems that can release their payload in the acidic environment of tumors. uwo.ca

The incorporation of long alkyl chains, such as the undecyl chain in 1-Undecanamine, 11-bromo-, can impart hydrophobicity and influence the self-assembly of polymers into micelles or vesicles. The terminal bromide offers a convenient handle for further functionalization, allowing for the attachment of other responsive moieties or targeting ligands. Research into CO2-responsive materials, which can switch their properties upon exposure to carbon dioxide, is also a burgeoning field with potential applications in various industries. researchgate.net

Development of Novel Analytical Probes and Tools

The functional groups of 1-Undecanamine, 11-bromo- provide a versatile platform for the design and synthesis of novel analytical probes and chemical sensors. rsc.orgemorychem.sciencenih.gov The terminal amine can be readily modified with fluorophores, chromophores, or other signaling units, while the bromo-terminated alkyl chain can be used to anchor the probe to a surface or a larger molecular scaffold.

For example, long-chain alkanethiols, which can be synthesized from the corresponding bromoalkanes, are widely used to form self-assembled monolayers (SAMs) on gold surfaces. sigmaaldrich.com These SAMs can be further functionalized to create sensitive and selective electrochemical sensors for the detection of a wide range of analytes. nih.gov The ability to tailor the properties of the monolayer by introducing specific recognition elements makes this a powerful approach for sensor development.

Furthermore, the development of fluorescent probes for bioimaging is a rapidly growing area of research. rsc.orgemorychem.science Probes based on long-chain amines can be designed to target specific cellular compartments or to respond to changes in the local environment, such as pH or the presence of specific enzymes. The long alkyl chain can facilitate membrane insertion and cellular uptake.

Cross-Disciplinary Research with Other Fields of Chemical Inquiry

The unique properties of 1-Undecanamine, 11-bromo- and related ω-halo-α-aminoalkanes are fostering cross-disciplinary research that bridges organic synthesis with materials science, polymer chemistry, and biology.

In polymer chemistry , these compounds are used as functional monomers or initiators for the synthesis of well-defined polymers with tailored properties. sci-hub.redgoogle.com The ability to introduce both amine and halide functionalities allows for the creation of complex polymer architectures, such as block copolymers and graft copolymers, with applications ranging from drug delivery to surface modification. google.com

In materials science , the self-assembly of molecules derived from 1-Undecanamine, 11-bromo- is being explored for the fabrication of nanostructured materials. sci-hub.red The interplay of hydrogen bonding from the amine groups and van der Waals interactions from the long alkyl chains can lead to the formation of ordered structures with interesting optical and electronic properties. The modification of surfaces with these molecules can alter their wetting, adhesive, and biocompatible properties. rsc.org

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